molecular formula C11H25O6P B8697419 1-[2-(2-Diethoxyphosphorylethoxy)ethoxy]-2-methoxy-ethane

1-[2-(2-Diethoxyphosphorylethoxy)ethoxy]-2-methoxy-ethane

Cat. No. B8697419
M. Wt: 284.29 g/mol
InChI Key: DTJZSPGSMWONOZ-UHFFFAOYSA-N
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Patent
US08405069B2

Procedure details

{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}iodide (6.64 g, 24.3 mmol) and P(OEt)3 (4.22 ml, 24.3 mmol) were dissolved in 1,4-dioxane (30 ml) and stirred under reflux for 24 hours. Volatiles were distilled in vacuo (150° C., 0.01 torr) to give the crude material as a thick yellow oil. Column chromatography (silica gel, EtOAc:MeOH 95:5 elution) afforded the desired product as a pale yellow oil. Yield 1.0 g, 15%. Alternative synthesis using {2-[2-(2-Methoxyethoxy)ethoxy]ethyl}iodide (5.00 g, 18.2 mmol) and P(OEt)3 (10 ml, excess) under microwave irradiation (100 W, 1 hr) gave higher yield after column chromatography (3.06 g, 10.7 mmol, 59%). 1H NMR (CDCl3, 400 MHz, 298 K): δ 4.08 (m, 4H), 3.67 (d of t, JH-P=10 Hz, JH-H=7 Hz, 2H), 3.60 (m, 6H), 3.50 (m, 2H), 3.36 (s, 3H), 2.09 (d of t, JH-P=20 Hz, JH-H=7 Hz, 2H), 1.28 (t, J=7 Hz). 13C {1H} NMR (CDCl3, 100 MHz, 298 K): δ 71.72, 70.35, 70.30, 69.97, 64.92, 61.44 (d, JC-P=6 Hz), 58.82, 26.77 (d, JC-P=138 Hz), 16.22 (d, JC-P=6 Hz). 31P{1H} NMR (CDCl3, 162 MHz, 298 K): δ 29.23. MS (FAB, m/z): 285 ([M+H]+, 100%). Exact mass found (calculated for [M+H]+, m/z): 285.15395 (285.14670).
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10]I.[P:12]([O:19]CC)([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]>O1CCOCC1>[CH2:14]([O:13][P:12]([CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])(=[O:19])[O:16][CH2:17][CH3:18])[CH3:15]

Inputs

Step One
Name
Quantity
6.64 g
Type
reactant
Smiles
COCCOCCOCCI
Name
Quantity
4.22 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
Volatiles were distilled in vacuo (150° C., 0.01 torr)
CUSTOM
Type
CUSTOM
Details
to give the crude material as a thick yellow oil
WASH
Type
WASH
Details
Column chromatography (silica gel, EtOAc:MeOH 95:5 elution)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CCOCCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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